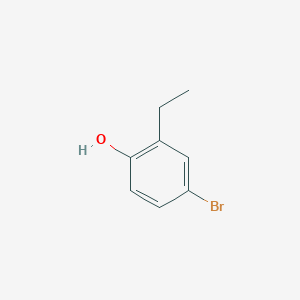

4-Bromo-2-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAADQMBQYSOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172409 | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18980-21-7 | |

| Record name | 4-Bromo-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-ethylphenol (CAS: 18980-21-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylphenol is a substituted phenolic compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its unique structural arrangement, featuring a bromine atom at the para-position and an ethyl group at the ortho-position to the hydroxyl group, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, analytical characterization, safety considerations, and applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18980-21-7 | [1] |

| Molecular Formula | C₈H₉BrO | [2][3] |

| Molecular Weight | 201.06 g/mol | [2][3] |

| Appearance | Solid | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenol, 4-bromo-2-ethyl- | [1] |

| Melting Point | Not widely reported | |

| Boiling Point | Not widely reported | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-ethylphenol. The hydroxyl and ethyl groups on the aromatic ring are ortho, para-directing. Since the para-position to the powerful activating hydroxyl group is unsubstituted, it is the most likely site for bromination.

Reaction Principle

The lone pairs on the oxygen of the hydroxyl group of 2-ethylphenol increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The bromine molecule (Br₂) or another brominating agent acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol: Electrophilic Bromination of 2-Ethylphenol

This protocol is a representative procedure based on established methods for the bromination of phenols.[5][6] Optimization may be required to achieve the desired yield and purity.

Materials:

-

2-Ethylphenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: While stirring vigorously, add a solution of bromine (1 equivalent) in dichloromethane dropwise to the reaction mixture using a dropping funnel. The addition should be slow to control the reaction temperature and minimize side product formation. Alternatively, N-bromosuccinimide (1 equivalent) can be added portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the bromination and to improve the regioselectivity, minimizing the formation of di- and tri-brominated byproducts.[5]

-

Inert Solvent: Dichloromethane is a common choice as it is inert under the reaction conditions and facilitates easy work-up.

-

Quenching and Washing: The sodium thiosulfate quench is essential for safety to remove excess bromine. The bicarbonate wash removes acidic byproducts like HBr, and the brine wash helps to remove water from the organic layer.

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from 2-ethylphenol and the versatile reactivity of its functional groups make it a valuable building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. (URL not available)

-

(E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - PMC - NIH. (URL: [Link])

- GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google P

- US3546302A - Process for brominating phenols - Google P

-

This compound | C8H9BrO | CID 87877 - PubChem. (URL: [Link])

-

Phenol, 4-bromo-2-ethyl - SIELC Technologies. (URL: [Link])

-

The intermediates in the interaction of phenols with N-bromosuccinimide - ResearchGate. (URL: [Link])

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. (URL: [Link])

- The Strategic Importance of 4-Bromo-2-iodophenol in Modern Pharmaceutical Synthesis. (URL not available)

-

(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol - ResearchGate. (URL: [Link])

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P

-

bmse000681 4-ethylphenol at BMRB. (URL: [Link])

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). (URL: [Link])

- US4927979A - Process for the preparation of p-ethylphenol - Google P

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])

-

N-Bromosuccinimide - Wikipedia. (URL: [Link])

-

Regioselective bromination of fused heterocyclic N-oxides - PubMed - NIH. (URL: [Link])

-

A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis - CECRI, Karaikudi. (URL: [Link])

-

Regioselective Synthesis of Brominated Phenols - ChemistryViews. (URL: [Link])

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (URL: [Link])

-

Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. (URL: [Link])

-

Bromination of Phenols (video) | Khan Academy. (URL: [Link])

-

Bromination of Phenols by Means of Bromide-Bromate Solution - ResearchGate. (URL: [Link])

-

Phenol, 4-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

synthesis of 4-Bromo-2-ethylphenol from 2-ethylphenol

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethylphenol from 2-ethylphenol

Abstract

This technical guide provides a comprehensive examination of the synthetic methodologies for the regioselective bromination of 2-ethylphenol to produce this compound, a valuable intermediate in pharmaceutical and chemical industries.[1][2] We delve into the mechanistic underpinnings of electrophilic aromatic substitution on substituted phenols, offering a comparative analysis of classical and modern brominating agents. Detailed, field-proven protocols for synthesis using molecular bromine and N-Bromosuccinimide (NBS) are presented, alongside strategies for reaction optimization, product isolation, and purification. This document is intended for researchers, chemists, and process development professionals seeking a robust and technically grounded approach to this specific transformation.

Introduction and Strategic Importance

This compound (CAS No: 18980-21-7) is a key building block in organic synthesis.[3][4][5] Its bifunctional nature, featuring a nucleophilic hydroxyl group and a bromine-substituted aromatic ring, makes it a versatile precursor for creating more complex molecules through reactions such as cross-coupling, etherification, and further electrophilic substitutions. The controlled, regioselective synthesis from the readily available starting material, 2-ethylphenol, is a critical first step in many multi-step synthetic campaigns.

The primary challenge in this synthesis lies in controlling the regioselectivity of the bromination. The phenol ring is highly activated, making it susceptible to multiple substitutions and the formation of isomeric byproducts. This guide will elucidate the principles and practical steps required to favor the formation of the desired 4-bromo isomer.

Mechanistic Foundation: Regioselectivity in Phenol Bromination

The is a classic example of an electrophilic aromatic substitution (EAS) reaction.[6][7][8] Understanding the electronic effects of the substituents on the aromatic ring is paramount to controlling the reaction's outcome.

-

The Role of the Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group.[9][10][11] One of the lone pairs on the oxygen atom delocalizes into the π-system of the benzene ring, significantly increasing its electron density.[9][10] This enhanced nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself.[9] This activation is most pronounced at the positions ortho and para to the hydroxyl group, making the -OH group a strong ortho, para-director.[11]

-

The Role of the Ethyl (-CH₂CH₃) Group: The ethyl group at the 2-position is a weakly activating, ortho, para-directing group. However, its directing influence is subordinate to the much stronger hydroxyl group. Its primary role in this reaction is steric. It physically hinders the approach of the electrophile to the adjacent C6 (ortho) position, thereby increasing the likelihood of substitution at the less hindered C4 (para) position.[6][7]

Given these factors, the electrophilic attack by a bromine species (Br⁺) will preferentially occur at the C4 (para) and C6 (ortho) positions. Due to the steric hindrance from the C2-ethyl group, the This compound isomer is the thermodynamically favored and major product. The primary isomeric byproduct is 6-bromo-2-ethylphenol .

Caption: General mechanism for the para-bromination of 2-ethylphenol.

Synthetic Methodologies: A Comparative Overview

The choice of brominating agent and solvent is the most critical factor in achieving high yield and selectivity.

Methodology A: Direct Bromination with Molecular Bromine (Br₂)

This is the classical approach, relying on the direct reaction of 2-ethylphenol with elemental bromine. The solvent plays a crucial role in moderating the reactivity of Br₂.[6][7]

-

Causality of Solvent Choice:

-

Polar Solvents (e.g., Water, Acetic Acid): In polar solvents, the Br-Br bond is polarized, increasing its electrophilicity and leading to a very rapid reaction.[6][7][12] For highly activated substrates like phenols, this often results in poor selectivity and the formation of poly-brominated byproducts, such as 2,4,6-tribromophenol in the case of phenol itself.[10][11] Therefore, these solvents are generally avoided when mono-substitution is the goal.

-

Non-Polar Solvents (e.g., Carbon Tetrachloride, Chloroform, Dichloromethane): These solvents do not significantly polarize the Br₂ molecule, resulting in a less aggressive electrophile and a more controlled reaction.[13][14] This allows for selective mono-bromination, making it the preferred system for this method. Low reaction temperatures (0-5 °C) further enhance selectivity by minimizing over-reaction.[14]

-

Protocol 1: Synthesis using Br₂ in a Non-Polar Solvent

-

Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap HBr gas), dissolve 2-ethylphenol (1.0 eq) in chloroform or dichloromethane (approx. 5-10 mL per gram of phenol).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of molecular bromine (1.0 - 1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[14]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the reddish-brown color of excess bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a pale yellow oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Methodology B: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile reagent that serves as a source of electrophilic bromine in a more controlled manner than Br₂.[15] It is often preferred for its ease of handling (it is a solid) and higher selectivity, minimizing the formation of poly-brominated species.[16][17][18]

-

Causality of Reagent & Solvent Choice: NBS provides a low, steady concentration of electrophilic bromine. The reaction can be catalyzed by a trace amount of acid.[17][19] Solvents like dimethylformamide (DMF) are known to give high levels of para-selectivity for the bromination of electron-rich aromatics like phenols.[15] Acetonitrile is another effective solvent for this transformation.[20]

Protocol 2: Synthesis using NBS in Acetonitrile

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenol (1.0 eq) and acetonitrile (approx. 10-15 mL per gram of phenol).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Upon completion, pour the reaction mixture into water. The succinimide byproduct is water-soluble.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium thiosulfate solution (1x), water (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude material via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., hexane).

Comparative Data and Process Optimization

| Parameter | Methodology A: Br₂ / CHCl₃ | Methodology B: NBS / Acetonitrile |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Typical Solvent | Chloroform, Dichloromethane | Acetonitrile, DMF |

| Temperature | 0 - 5 °C | Room Temperature to 50 °C |

| Selectivity | Good to excellent para-selectivity | Generally excellent para-selectivity[15] |

| Key Advantages | Low reagent cost | Easier handling, milder conditions, higher selectivity, water-soluble byproduct.[16] |

| Key Disadvantages | Corrosive/toxic reagent, strong HBr byproduct, requires careful temperature control to avoid over-bromination. | Higher reagent cost. |

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The can be achieved with high regioselectivity and yield through carefully controlled electrophilic bromination. While direct bromination with molecular bromine in a non-polar solvent is a cost-effective and established method, the use of N-Bromosuccinimide offers superior handling, milder reaction conditions, and often higher selectivity, making it an excellent alternative for laboratory and scale-up applications. The choice of methodology should be guided by considerations of cost, scale, available equipment, and desired final purity. The protocols and principles outlined in this guide provide a solid foundation for successfully executing this important chemical transformation.

References

-

Fusetani, N., & Matsunaga, S. (1993). Bioactive marine metabolites. Chemical Reviews, 93(5), 1793–1806. Available at: [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from: [Link]

-

Li, W., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 23(7), 1739. Available at: [Link]

-

Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2562. Available at: [Link]

-

Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475. Available at: [Link]

-

Ley, S. V., et al. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 19(11), 18636–18646. Available at: [Link]

-

Shenoy, M. (n.d.). Bromination of Phenols. Khan Academy. Retrieved from: [Link]

-

Nair, J. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Khan Academy. Retrieved from: [Link]

-

Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry). Retrieved from: [Link]

-

Organic Chemistry. (2021). Bromination of phenol. YouTube. Retrieved from: [Link]

-

Pathak, K. G., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-547. Available at: [Link]

-

Chem Is Try. (n.d.). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Retrieved from: [Link]

-

Vedantu. (n.d.). What happens when phenol is treated with Br2 class 12 chemistry CBSE. Retrieved from: [Link]

-

ResearchGate. (n.d.). Regioselective bromination of phenols. [Image]. Retrieved from: [Link]

-

Flores-Alamo, M., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16867–16876. Available at: [Link]

-

Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Akkaya, R., et al. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o92. Available at: [Link]

-

Elearnin. (2013). Bromination of Phenols. YouTube. Retrieved from: [Link]

- Dietzler, A. J. (1970). U.S. Patent No. 3,546,302. Washington, DC: U.S. Patent and Trademark Office.

-

Clark, J. (2023). Ring Reactions of Phenol. Chemistry LibreTexts. Retrieved from: [Link]

- Raiford, C., et al. (1980). U.S. Patent No. 4,223,166. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Syntheses. (n.d.). Phenol, o-bromo-. Organic Syntheses Procedure. Retrieved from: [Link]

-

Sponza, D. T. (2019). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Ecotoxicology and Environmental Safety, 182, 109401. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from: [Link]

-

SIELC Technologies. (2018). Phenol, 4-bromo-2-ethyl-. Retrieved from: [Link]

-

Sponza, D. T. (2025). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. Catalysis Conferences 2025. Retrieved from: [Link]

- Zhang, X., et al. (2013). CN Patent No. 103408404A.

- Li, Y., et al. (2011). CN Patent No. 101037378B.

-

PubChem. (n.d.). 2-Bromo-4-ethylphenol. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]

- 5. CAS 18980-21-7: this compound | CymitQuimica [cymitquimica.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. savemyexams.com [savemyexams.com]

- 10. What happens when phenol is treated with Br2 class 12 chemistry CBSE [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 13. byjus.com [byjus.com]

- 14. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 16. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

4-Bromo-2-ethylphenol molecular structure and formula

An In-depth Technical Guide to 4-Bromo-2-ethylphenol: Synthesis, Reactivity, and Applications

Abstract

This compound (CAS No. 18980-21-7) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a nucleophilic hydroxyl group and an aryl bromide moiety susceptible to cross-coupling reactions, it serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical structure, physicochemical properties, a validated protocol for its synthesis via electrophilic bromination, its characteristic chemical reactivity, and its applications as an intermediate in the pharmaceutical and agrochemical industries. Spectroscopic characterization data, based on established principles, is also provided to aid in its identification and quality control.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenol with an ethyl group at the ortho-position and a bromine atom at the para-position relative to the hydroxyl group. This specific substitution pattern dictates its reactivity and physical properties.

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18980-21-7 | [1][2][3] |

| Molecular Formula | C₈H₉BrO | [1][2][4][5] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Yellow solid | [4] |

| Boiling Point | 110 °C @ 3 Torr | [4] |

| Density | 1.469 g/cm³ | [4] |

| Flash Point | 108.7 °C | [4] |

| Vapor Pressure | 0.00979 mmHg at 25°C | [4] |

| SMILES | CCC1=C(C=CC(=C1)Br)O | [1][5] |

| InChI Key | MAAADQMBQYSOOG-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and industrially viable method for the synthesis of this compound is the electrophilic bromination of 2-ethylphenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

-

Hydroxyl Group (-OH): As a powerful activating, ortho-, para-directing group, it strongly favors substitution at the positions ortho and para to it.

-

Ethyl Group (-CH₂CH₃): As a weakly activating, ortho-, para-directing group, it reinforces the directing effect of the hydroxyl group.

The para-position relative to the hydroxyl group is sterically more accessible than the ortho-position (C6), which is flanked by both the hydroxyl and ethyl groups. Consequently, bromination occurs with high regioselectivity at the C4 position.[6][7]

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol for Phenol Bromination

Materials:

-

Phenol (or 2-ethylphenol for adaptation)

-

Carbon disulfide (CS₂)

-

Bromine (Br₂)

-

Ice-salt bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the starting phenol (1.0 equivalent) in carbon disulfide.

-

Cooling: Cool the flask to below 5°C using a salt and ice bath. Maintaining low temperature is critical to minimize the formation of di- and tri-brominated byproducts.[8]

-

Bromine Addition: Prepare a solution of bromine (1.0 to 1.05 equivalents) in carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, ensuring the internal temperature remains below 5°C.[8]

-

Reaction Completion & Quench: After the addition is complete, allow the mixture to stir for an additional 30 minutes at low temperature. The reaction can be monitored by TLC.

-

Workup: Carefully add saturated aqueous sodium bicarbonate solution to quench any remaining bromine and neutralize the evolved hydrogen bromide (HBr).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-bromo-substituted phenol.[8]

Trustworthiness Note: This protocol is a self-validating system. The success of the reaction is confirmed by standard analytical techniques (TLC, GC-MS) at each stage, from monitoring the consumption of the starting material to confirming the purity of the final product.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to its two distinct reactive sites, which can be addressed selectively.

Reactions at the Aryl Bromide: Cross-Coupling

The carbon-bromine bond is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a paramount example, enabling the synthesis of biphenyl derivatives.

Caption: Suzuki-Miyaura coupling of this compound.

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is fundamental in drug discovery for synthesizing complex scaffolds found in many active pharmaceutical ingredients (APIs).[9][10]

Reactions at the Phenolic Hydroxyl: O-Alkylation and O-Acylation

The hydroxyl group is nucleophilic and can readily undergo reactions such as Williamson ether synthesis or esterification.

-

O-Alkylation (Etherification): Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a potent phenoxide nucleophile, which can displace a leaving group from an alkyl halide to form an ether. This is a foundational reaction for modifying solubility and metabolic stability in drug candidates.

-

O-Acylation (Esterification): Reaction with an acid chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, yields the corresponding ester. This is often used to install a protecting group or to create a prodrug.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples citing this compound are sparse, its structural analogue, 4-bromo-2-methylphenol, is widely documented as a key intermediate in the synthesis of APIs and agrochemicals.[9][10] By chemical analogy, this compound is an equally valuable precursor. The strategic placement of the functional groups allows for sequential and regioselective modifications, making it an ideal starting point for multi-step syntheses of complex target molecules.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this compound have been identified. The following characterization is based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.8-7.5 ppm). The proton at C5 will likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet.

-

Hydroxyl Proton (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent (typically ~4.5-5.5 ppm).

-

Ethyl Group Protons (5H): A quartet (~2.6 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.2 ppm, 3H) for the terminal methyl (-CH₃) group coupled to the methylene protons.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the hydroxyl group (C1) will be the most downfield (~150-155 ppm). The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted carbon (~110-115 ppm).

-

Ethyl Group Carbons: Two signals are expected in the aliphatic region for the methylene (~22 ppm) and methyl (~14 ppm) carbons.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H (sp²) Stretch (Aromatic): Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

-

C-H (sp³) Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity (the isotopic abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). The peaks will be at m/z = 200 and m/z = 202.

References

-

Atalay, Ş., Erdem, T. K., Erşahin, F., & Tınkılıç, N. (2008). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 64(1), o92. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 4-Bromo-2-methylphenol in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. [Link]

-

ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols. [Link]

- Ma, X., Yu, J., Jiang, M., Wang, M., Tang, L., Wei, M., & Zhou, Q. (2019). Mild and regioselective bromination of phenols with TMSBr. European Journal of Organic Chemistry, 2019(26), 4213-4217.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]

-

(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (1921). p-Bromophenol. Organic Syntheses, 1, 39. [Link]

- U.S. Patent No. 4,223,166 A. (1980). Process for producing 4-bromo-2-chlorophenols.

Sources

- 1. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Compound Identification and Core Physicochemical Data

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-ethylphenol

This guide provides a comprehensive technical overview of the known physical properties of this compound (CAS No. 18980-21-7), a key intermediate in pharmaceutical synthesis.[1] Beyond presenting established data, this document serves as a methodological framework for researchers, scientists, and drug development professionals. It details the essential experimental protocols required to validate the identity, purity, and physical characteristics of this compound, reflecting the rigorous standards of the pharmaceutical industry. The emphasis is placed not just on the what, but the why—elucidating the causality behind experimental choices and ensuring a self-validating approach to material characterization.

Accurate identification is the cornerstone of all subsequent research. This compound is a substituted phenol with the molecular formula C₈H₉BrO.[1][2][3] Its primary identifiers and known physical constants are summarized below. It is critical to note that while some data are published, other key parameters such as a precise melting point are not consistently reported in publicly available literature, underscoring the need for experimental verification by the end-user.[4]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenol, 4-bromo-2-ethyl-; 2-ethyl-4-bromophenol | [2][3][5] |

| CAS Number | 18980-21-7 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrO | [1][2][3] |

| Molecular Weight | 201.06 g/mol | [2][4] |

| Appearance | Yellow solid | [1] |

| Density | 1.469 g/cm³ | [1] |

| Boiling Point | 110 °C @ 3 Torr | [1] |

| Flash Point | 108.7 °C | [1] |

| Refractive Index | 1.577 | [1] |

| Vapor Pressure | 0.00979 mmHg at 25°C | [1] |

Critical Physical Properties: Methodology and Characterization

For a solid compound used in drug development, three physical properties are of paramount importance: melting point, boiling point, and solubility. These characteristics not only confirm the material's identity but also dictate its purity, stability, and suitability for formulation.

Melting Point Analysis

The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[6]

Given the scarcity of a definitive published melting point for this compound, experimental determination is mandatory for each new batch to establish a purity benchmark. The capillary method is the pharmacopeial standard, offering a reliable and cost-effective approach.[7]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to compact the powder into a dense column of 2-3 mm in height.[7][8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): Heat the block rapidly to obtain an approximate melting point. This saves time in subsequent, more precise measurements.[6]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[8] A slow heating rate is crucial as it ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing erroneously high readings.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1-T2. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Analysis

While this compound is a solid at room temperature, its boiling point is a key property for purification by distillation and for assessing thermal stability. The literature value of 110 °C at 3 Torr indicates that it is a high-boiling compound that requires vacuum distillation to prevent decomposition at atmospheric pressure.[1]

This method is ideal for determining the boiling point with a small amount of sample.[9]

-

Apparatus Assembly: Attach a small test tube (e.g., Durham tube) containing 0.2-0.5 mL of the sample to a thermometer. Place a capillary tube, sealed end up, inside the test tube.[9]

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[9][10] The unique shape of the Thiele tube creates convection currents, ensuring uniform heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the liquid has reached its boiling point at the prevailing pressure.

-

Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point.[9]

-

Pressure Correction: Record the barometric pressure. Boiling points are pressure-dependent; for rigorous comparison, values should be corrected to standard pressure (760 mmHg).[11]

Caption: Micro Boiling Point Determination Workflow.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and formulation strategy.[12][13] For an active pharmaceutical ingredient (API) intermediate like this compound, understanding its solubility in various organic solvents is essential for reaction setup, workup, and purification. Its solubility in aqueous media is crucial for later-stage development.

Aqueous solubility is a key factor in drug discovery, and high-throughput screening methods are often employed to assess it.[14] Kinetic solubility, which measures the concentration of a compound in solution after a short incubation time following addition from a concentrated DMSO stock, is a standard early-stage assessment.[13]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Add the DMSO stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 100 µM) with a consistent final DMSO concentration (typically ≤1%).

-

Incubation: Shake the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours). This allows the system to approach, but not necessarily reach, thermodynamic equilibrium.

-

Phase Separation: Separate any precipitated solid from the solution. This is a critical step and is typically achieved by filtration through a 96-well filter plate or by centrifugation.[13]

-

Concentration Analysis: Determine the concentration of the compound remaining in the filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method as it is sensitive and can distinguish the parent compound from potential degradants.[13] Nephelometry, which measures light scattering from suspended particles, can also be used as a higher-throughput but less sensitive alternative.[12]

-

Data Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-bromo-2-ethyl- | CymitQuimica [cymitquimica.com]

- 4. This compound AldrichCPR 18980-21-7 [sigmaaldrich.com]

- 5. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chymist.com [chymist.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. rheolution.com [rheolution.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Solubility of 4-Bromo-2-ethylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-ethylphenol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing detailed protocols for its empirical determination.

Introduction: The Significance of Solubility in Application

This compound, a substituted phenol, serves as a crucial building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. Its solubility profile is a critical parameter that dictates its utility in various applications, from reaction kinetics and purification strategies to formulation and bioavailability in drug delivery systems. Understanding and predicting its solubility in different organic solvents is paramount for process optimization, ensuring reproducibility, and achieving desired product yields and purity.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Appearance | Solid | , [2] |

| Structure | ||

| XLogP3 | 2.8 | [1] |

The presence of a hydroxyl (-OH) group, an ethyl (-CH₂CH₃) group, and a bromine (-Br) atom on the benzene ring gives this compound a distinct combination of polar and non-polar characteristics. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring, ethyl group, and bromine atom contribute to its lipophilicity. The XLogP3 value of 2.8 suggests a greater affinity for lipid-like environments over aqueous ones.[1]

Theoretical Framework for Solubility: "Like Dissolves Like" in Action

The age-old principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound in various organic solvents.[3][4] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules.

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials with screw caps, add a pre-weighed excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at the experimental temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample in g/L) x (Dilution factor)

-

Self-Validating System and Best Practices

-

Purity of Materials: Utilize high-purity this compound and analytical grade solvents to ensure the accuracy of the results. Impurities can significantly alter solubility.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Multiple Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Safety and Handling

This compound is classified as an acute toxic and irritant substance. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work. [5][6][7][8]

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to exhibit high solubility in polar protic and aprotic solvents and moderate solubility in non-polar aromatic solvents, with low solubility in non-polar aliphatic and aqueous media. For definitive quantitative analysis, the detailed shake-flask protocol provided in this guide offers a robust methodology for researchers to generate reliable and reproducible solubility data, thereby facilitating the effective application of this compound in their research and development endeavors.

References

- CHEMISTRY FOR EVERYONE. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ECHEMI. (n.d.). 18980-21-7, this compound Formula.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Thermo Fisher Scientific. (2010, September 2). SAFETY DATA SHEET.

- MilliporeSigma. (2024, August 6). SAFETY DATA SHEET.

- CPAChem. (2023, December 5). Safety data sheet.

- CDH Fine Chemical. (n.d.). 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.

-

National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem. Retrieved from [Link]

Sources

- 1. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 4-bromo-2-ethyl- | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cochise.edu [cochise.edu]

- 7. cpachem.com [cpachem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Electrophilic Bromination of 2-Ethylphenol

Abstract

This technical guide provides a comprehensive examination of the electrophilic bromination of 2-ethylphenol, a classic yet nuanced reaction in organic synthesis. Directed at researchers and drug development professionals, this document moves beyond simple procedural outlines to explore the fundamental principles governing the reaction's regioselectivity. We will dissect the interplay of electronic and steric effects imparted by the hydroxyl and ethyl substituents, analyze the reaction mechanism, and detail the critical role of solvent and temperature in controlling product distribution. A validated, step-by-step protocol for the selective synthesis of 4-bromo-2-ethylphenol is provided, complete with characterization data and process flow visualizations, offering a robust framework for practical application and further investigation.

Introduction: The Significance of Phenolic Bromination

Electrophilic aromatic substitution (EAS) remains a cornerstone of synthetic organic chemistry, enabling the direct functionalization of aromatic rings. Among these transformations, the halogenation of phenols is of particular importance. The resulting aryl bromides are not merely stable compounds but are highly versatile synthetic intermediates, pivotal for constructing complex molecular architectures through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[1]

The substrate of interest, 2-ethylphenol, presents a compelling case study in EAS. It possesses two distinct activating groups—a strongly activating hydroxyl group and a weakly activating ethyl group—at an ortho position relative to each other. This arrangement creates a competitive environment for electrophilic attack, making the control of regioselectivity a critical challenge. This guide aims to elucidate the factors that govern this selectivity, providing the scientific rationale behind experimental design to predictably favor the formation of specific isomers, primarily this compound and 6-bromo-2-ethylphenol.

Theoretical Framework: Unraveling Directing Effects

The outcome of an electrophilic attack on a substituted benzene ring is dictated by the electronic nature of the substituents already present. These groups influence both the overall reactivity of the ring and the position (ortho, meta, or para) of the incoming electrophile.[2]

The Dominant Influence of the Hydroxyl Group

The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director.[3] Its activating nature stems from the lone pairs of electrons on the oxygen atom, which are delocalized into the benzene ring through resonance (a +M or +R effect). This donation of electron density significantly enriches the ring, particularly at the positions ortho and para to the hydroxyl group, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4] In 2-ethylphenol, the positions activated by the -OH group are C4 (para) and C6 (ortho).

The Supporting Role of the Ethyl Group

The ethyl (-CH₂CH₃) group is a weak activating group, also directing incoming electrophiles to the ortho and para positions. Its influence arises primarily from a positive inductive effect (+I), where the alkyl group donates electron density through the sigma bond framework.

Combined Effects and Predicted Regioselectivity

In 2-ethylphenol, the powerful resonance-based activation of the hydroxyl group far outweighs the inductive effect of the ethyl group. Therefore, the -OH group is the primary director of substitution. The most electron-rich positions on the ring are C4 and C6.

-

Position C4 (para to -OH): Highly activated electronically.

-

Position C6 (ortho to -OH): Highly activated electronically but is sterically hindered by the adjacent ethyl group at C2.

This leads to a predictable, yet controllable, competition. The electrophile will preferentially attack the C4 and C6 positions. Due to the steric hindrance at C6, the formation of This compound is often favored, particularly when using bulky reagents or under conditions that allow for thermodynamic control. However, the formation of 6-bromo-2-ethylphenol is also significant and can sometimes be the major product depending on the precise reaction conditions.

The Reaction Mechanism: A Step-by-Step Visualization

The bromination of 2-ethylphenol follows the canonical three-step mechanism for electrophilic aromatic substitution.

-

Generation of the Electrophile: Molecular bromine (Br₂) is not inherently a strong electrophile. However, in the presence of a polar solvent or the highly activated phenol ring, the Br-Br bond becomes polarized (Brᵟ⁺—Brᵟ⁻), creating a sufficient electrophilic bromine species. Lewis acids are generally not required due to the high reactivity of the phenol ring.[5]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2-ethylphenol ring attacks the electrophilic bromine atom. This step is the rate-determining step. The attack, shown below at the C4 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial, and the resonance structures demonstrate that the positive charge is delocalized onto the C2, C6, and oxygen atoms, with the latter being a particularly stable contributor.

-

Deprotonation to Restore Aromaticity: A weak base, such as the bromide ion (Br⁻) or a solvent molecule, abstracts the proton from the carbon atom bearing the new bromine atom. This restores the aromatic π-system and yields the final product, this compound, along with hydrogen bromide (HBr).

Caption: Mechanism of Electrophilic Bromination.

Controlling the Reaction: The Key to Selectivity

Achieving a high yield of a single monobrominated isomer requires careful control of the reaction conditions. The high activation of the phenol ring means that polybromination is a significant risk if the reaction is not properly managed.[6]

-

Solvent Choice: The polarity of the solvent plays a critical role.

-

Polar Protic Solvents (e.g., water, acetic acid): These solvents can stabilize the polar transition state and may even participate in polarizing the Br₂ molecule, leading to very high reaction rates.[7] This often results in poor selectivity and the formation of polybrominated products, such as 2,4,6-tribromophenol from phenol.[8]

-

Non-polar Solvents (e.g., carbon disulfide (CS₂), carbon tetrachloride (CCl₄), ethyl acetate): In these solvents, the Br₂ molecule is less polarized, and the reaction is slower and more controlled.[7][8] This significantly favors monobromination. Using an ester like ethyl acetate is a modern, less toxic alternative that provides excellent selectivity for para-bromination.[9]

-

-

Temperature: Performing the reaction at low temperatures (e.g., 0-10 °C) reduces the reaction rate and helps to prevent over-bromination and the formation of undesired byproducts.[9]

-

Stoichiometry: Using a 1:1 molar ratio of 2-ethylphenol to bromine is crucial for minimizing the formation of dibrominated products. A slow, dropwise addition of the bromine solution ensures that there is no localized excess of the brominating agent.

Validated Experimental Protocol: Selective Synthesis of this compound

This protocol is optimized for the selective para-bromination of 2-ethylphenol, leveraging solvent choice and temperature control to maximize the yield of the desired product.

Reagents and Equipment

| Reagent/Material | Formula | M. Wt. ( g/mol ) | Amount | Moles |

| 2-Ethylphenol | C₈H₁₀O | 122.17 | 12.22 g | 0.10 |

| Bromine | Br₂ | 159.81 | 15.98 g (5.12 mL) | 0.10 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |

| 10% Sodium Bisulfite (aq) | NaHSO₃ | 104.06 | As needed | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~50 mL | - |

| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure

-

Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reactant Preparation: Dissolve 12.22 g (0.10 mol) of 2-ethylphenol in 100 mL of ethyl acetate in the reaction flask. Stir the solution and allow it to cool to 0-5 °C.[9]

-

Bromine Addition: In a separate beaker, carefully dissolve 15.98 g (0.10 mol) of bromine in 50 mL of ethyl acetate. Transfer this solution to the dropping funnel.

-

Reaction: Add the bromine solution dropwise to the stirred 2-ethylphenol solution over a period of 60-90 minutes, ensuring the internal temperature does not rise above 10 °C. A color change from reddish-brown to colorless should be observed as the bromine is consumed.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Cool the mixture again in an ice bath. Slowly add 10% aqueous sodium bisulfite solution dropwise until the reddish-brown color of any excess bromine has completely disappeared.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a solid or oil.[9][10]

Caption: Experimental Workflow for Selective Bromination.

Product Characterization

Unequivocal identification of the brominated isomers is essential and is readily achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction between the isomers.

-

This compound: Will show three aromatic protons. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet.

-

6-Bromo-2-ethylphenol: Will also show three aromatic protons with a different splitting pattern, allowing for straightforward differentiation.

-

-

Mass Spectrometry: The mass spectrum will confirm the incorporation of one bromine atom. A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₉BrO, these peaks would appear at m/z 200 and 202.[11]

-

Infrared Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic O-H stretch, and a C-Br stretching absorption typically found in the 500-600 cm⁻¹ region.

Conclusion

The electrophilic bromination of 2-ethylphenol is a reaction governed by a delicate balance of electronic activation and steric hindrance. The powerful ortho, para-directing hydroxyl group dictates the positions of electrophilic attack, while the adjacent ethyl group sterically disfavors substitution at the C6 position. This inherent competition can be expertly controlled through the judicious selection of reaction conditions. By employing non-polar solvents, maintaining low reaction temperatures, and controlling stoichiometry, chemists can effectively minimize polybromination and selectively guide the reaction towards the desired this compound isomer. The principles and protocols detailed in this guide provide a robust foundation for the synthesis, purification, and characterization of this valuable chemical intermediate, empowering researchers in their pursuit of novel molecular entities.

References

-

Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

ChemRxiv. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2014). Alpha Bromination of a Ketone 002. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution. Retrieved from [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

-

National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]

- Google Patents. (1988). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.

-

Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

YouTube. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. Retrieved from [Link]

-

ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

- Google Patents. (1970). US3546302A - Process for brominating phenols.

-

RSC Publishing. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

-

ScienceDirect. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-ethylphenol. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

-

SIELC Technologies. (2018). Phenol, 4-bromo-2-ethyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-ethylphenol. Retrieved from [Link]

-

AOBChem. (n.d.). 2-Bromo-6-ethylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylphenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]

- 10. Phenol, 4-bromo-2-ethyl- | CymitQuimica [cymitquimica.com]

- 11. This compound | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]

regioselectivity in the synthesis of 4-Bromo-2-ethylphenol

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-ethylphenol

Abstract

The regioselective synthesis of brominated phenols is a cornerstone of medicinal and materials chemistry, providing critical intermediates for complex molecular architectures. This compound, in particular, is a valuable building block whose synthesis presents a classic challenge in controlling electrophilic aromatic substitution. Achieving high selectivity for the desired para-isomer over the sterically accessible ortho-isomer requires a nuanced understanding of directing group effects, steric hindrance, and the subtle interplay of reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and field-proven methodologies for maximizing the regioselective synthesis of this compound. We will dissect the causality behind experimental choices, present detailed, validated protocols, and offer a comparative analysis of different synthetic strategies to empower chemists to achieve predictable and high-yielding outcomes.

The Strategic Importance of Regiocontrol in Phenol Bromination

The functionalization of aromatic rings is a fundamental task in organic synthesis. For substituted phenols like 2-ethylphenol, the introduction of a bromine atom via electrophilic aromatic substitution (EAS) is complicated by the presence of two activating substituents: the powerful hydroxyl (-OH) group and the weakly activating ethyl (-CH₂CH₃) group. Both are ortho, para-directors, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves, making the benzene ring significantly more reactive than its unsubstituted parent.[1][2]

The challenge in synthesizing this compound lies in selectively directing the incoming electrophile (Br⁺) to the C4 position (para to the hydroxyl group) while suppressing reaction at the C6 position (ortho to the hydroxyl group).

-

Electronic Effects: The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance.[3] This donation stabilizes the carbocation intermediates (sigma complexes) formed during ortho and para attack. The ethyl group is a weakly activating ortho, para-director through an inductive effect.

-

Steric Effects: The ethyl group at the C2 position introduces steric bulk, which can physically hinder the approach of the brominating agent to the adjacent C6 (ortho) position. The C4 (para) position is sterically unencumbered.

The final regiochemical outcome is a delicate balance between these electronic and steric factors, which can be decisively manipulated by the choice of brominating agent, solvent, and additives.

Core Principles of Electrophilic Aromatic Substitution on 2-Ethylphenol

The bromination of 2-ethylphenol proceeds via the canonical EAS mechanism. The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the brominated phenol.

The key to regioselectivity lies in the relative stability of the possible sigma complexes.

Figure 1: General mechanism for the electrophilic bromination of 2-ethylphenol.

Both ortho and para attack produce intermediates where a resonance structure places the positive charge directly on the carbon bearing the hydroxyl group. This allows the oxygen's lone pairs to directly stabilize the charge, a highly favorable interaction not possible with meta attack. Therefore, meta substitution is negligible. The choice between the electronically favorable ortho and para positions becomes the central challenge.

Strategic Methodologies for Directing Regioselectivity

To achieve a high yield of this compound, the synthetic strategy must favor electrophilic attack at the C4 position. This can be accomplished through several field-proven approaches.

Strategy 1: Exploiting Solvent Effects for Para-Selectivity

The choice of solvent is one of the most powerful tools for influencing regioselectivity. Solvents can modulate the reactivity of the brominating agent and, more importantly, interact with the phenol substrate to sterically block certain positions.

Causality: In aprotic, hydrogen-bond-accepting solvents like acetonitrile, the solvent molecules can form a hydrogen bond with the phenolic proton. This interaction creates a bulky solvent shell around the hydroxyl group, sterically hindering the adjacent ortho (C6) position.[4] Consequently, the less-hindered para (C4) position becomes the preferred site for electrophilic attack.[4] In contrast, non-polar, non-hydrogen-bonding solvents like toluene or carbon tetrachloride do not create this steric shield, often resulting in a mixture of ortho and para isomers.[4]